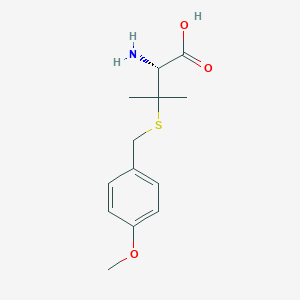

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a beta,beta-dimethyl group and a p-methoxybenzyl (pmeobzl) protecting group attached to the L-cysteine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of L-cysteine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

Introduction of the Beta,Beta-Dimethyl Group: The beta,beta-dimethyl group is introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.

Attachment of the P-Methoxybenzyl Group: The p-methoxybenzyl group is attached to the sulfur atom of cysteine through a nucleophilic substitution reaction.

Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as crystallization, chromatography, and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The sulfur atom in the cysteine moiety can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the p-methoxybenzyl protecting group.

Substitution: The p-methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Deprotected cysteine derivatives.

Substitution: Various substituted cysteine derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is primarily utilized as a protecting group in peptide synthesis. The compound's ability to shield the thiol group of cysteine is crucial for preventing undesired side reactions during the synthesis process.

Key Applications in Peptide Chemistry:

- Protection of Cysteine : The compound serves as an effective protecting group, allowing for the selective formation of disulfide bonds in peptides without interference from other reactive side chains .

- Enhanced Stability : Compared to other protecting groups like Trt (Trityl) or Dpm (Diphenylmethyl), this compound demonstrates lower racemization rates during prolonged treatments, which is critical for maintaining the integrity of the synthesized peptides .

- Orthogonal Deprotection Strategies : The compound allows for orthogonal deprotection strategies, enabling chemists to selectively remove protecting groups under specific conditions without affecting other functional groups within the peptide .

Biocatalysis

The compound has been explored as a catalyst in biomimetic nitrile hydration processes. Nitrile hydratase (NHase), which catalyzes the conversion of nitriles to amides, has shown significant efficiency when combined with ligands derived from this compound.

Biocatalytic Applications:

- Catalyst Development : Ligands based on this cysteine derivative have been synthesized and tested for their catalytic activity in converting nitriles to amides, demonstrating promising results in terms of turnover rates .

- Industrial Relevance : The application of NHase in industrial settings for synthesizing compounds like acrylamide and nicotinamide highlights the potential use of this compound as a crucial component in sustainable chemical processes .

Medicinal Chemistry

Research indicates that modifications involving this compound can enhance the pharmacological properties of peptide-based drugs.

Notable Findings:

- Selective Substitution Effects : Studies have shown that substituting specific cysteine residues with derivatives like penicillamine can significantly alter biological activity and selectivity towards certain receptors, suggesting that this compound could be used strategically to optimize drug design .

- Stability Enhancements : The steric hindrance provided by the β-methyl groups may protect disulfide bridges from reshuffling during serum exposure, thus improving the stability of therapeutic peptides in biological environments .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group for cysteine | Prevents side reactions; enhances stability |

| Biocatalysis | Catalyst for nitrile hydration | High efficiency; sustainable processes |

| Medicinal Chemistry | Modifications to enhance drug properties | Improved selectivity; increased stability |

Mecanismo De Acción

The mechanism of action of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH would depend on its specific application. Generally, it may interact with enzymes or receptors through its functional groups, influencing biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

L-cysteine: The parent amino acid without the beta,beta-dimethyl and p-methoxybenzyl groups.

N-acetyl-L-cysteine: A derivative with an acetyl group attached to the amino group.

S-methyl-L-cysteine: A derivative with a methyl group attached to the sulfur atom.

Uniqueness

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is unique due to the presence of both the beta,beta-dimethyl group and the p-methoxybenzyl protecting group, which confer distinct chemical and physical properties compared to other cysteine derivatives.

Actividad Biológica

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a cysteine derivative characterized by the presence of a p-methoxybenzyl (pmeobzl) group. Its molecular formula is C13H17NO2S, and it has a molecular weight of 253.35 g/mol. The compound's structure allows for various chemical modifications, enhancing its utility in biological applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus cereus | 16 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in combating resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction in MCF-7 Cells

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound (0, 25, 50, and 100 µM) for 24 hours. The results indicated a dose-dependent increase in apoptosis as measured by Annexin V staining.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 25 | 15 |

| 50 | 30 |

| 100 | 55 |

These results highlight the compound's potential as an anticancer therapeutic agent.

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The compound is believed to modulate enzyme activity and disrupt cellular signaling pathways critical for microbial survival and cancer cell proliferation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability in microbial cells.

- Receptor Interaction : It may bind to specific receptors on cancer cells, triggering apoptotic signals.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, the compound can induce oxidative stress, contributing to cell death.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare its activities with those of structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| L-Cysteine | Low | Moderate |

| N-acetylcysteine | Moderate | Low |

This comparison indicates that this compound possesses enhanced biological activities compared to its analogs.

Propiedades

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOPBNWZZMNQAD-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.